REACTION_CXSMILES
|
OS(O)(=O)=O.[CH:6]1[C:11]([C:12]2[CH:13]=[CH:14][C:15]([F:19])=[CH:16][C:17]=2[F:18])=[CH:10][C:9]([C:20]([OH:22])=[O:21])=[C:8]([OH:23])[CH:7]=1.[CH3:24]O>>[F:18][C:17]1[CH:16]=[C:15]([F:19])[CH:14]=[CH:13][C:12]=1[C:11]1[CH:6]=[CH:7][C:8]([OH:23])=[C:9]([C:20]([O:22][CH3:24])=[O:21])[CH:10]=1
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Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C=2C=CC(=CC2F)F)C(=O)O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was refluxed for 12 h
|
Duration
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12 h
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Type
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CUSTOM
|
Details
|
to reach r.t
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Type
|
FILTRATION
|
Details
|
Solids were collected by filtration
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Type
|
WASH
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Details
|
washed with cold MeOH (20 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=CC(=C(C=C1)O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.42 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |